molecular formula C6H9Na2O6P B1316572 Sodium phenyl phosphate dibasic dihydrate CAS No. 66778-08-3

Sodium phenyl phosphate dibasic dihydrate

Cat. No. B1316572
CAS RN: 66778-08-3
M. Wt: 254.09 g/mol
InChI Key: JAMYCGIOWIBSRT-UHFFFAOYSA-L
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Description

Sodium phenyl phosphate dibasic dihydrate, also known as Disodium phenyl phosphate dihydrate or Phenyl phosphate disodium salt, is a chemical compound with the formula C6H5PO4Na2 · 2H2O . It has a molecular weight of 254.09 . It appears as a colorless crystal or crystalline powder .


Molecular Structure Analysis

The molecular formula of this compound is C6H5PO4Na2 · 2H2O . This indicates that the compound consists of a phenyl group (C6H5) attached to a phosphate group (PO4), and two sodium ions (Na2). The compound also includes two molecules of water (2H2O), indicating that it is a dihydrate .


Physical And Chemical Properties Analysis

This compound is a colorless crystal or crystalline powder . It is soluble in water, slightly soluble in alcohol, and almost insoluble in ether and petroleum ether . The compound has a molecular weight of 254.09 g/mol .

Scientific Research Applications

Buffer Solutions and pH Control

Sodium phenyl phosphate dibasic dihydrate plays a crucial role in forming standard phosphate buffer solutions, affecting their pH levels significantly. Park et al. (2009) found that the solution pH depends primarily on the concentration ratio of monobasic and dibasic phosphate salts and secondarily on their concentrations and the concentrations of supporting electrolytes like NaCl or KCl. This study highlights the importance of this compound in maintaining desirable pH values in various biological or biomedical applications, especially in the presence of calcium chloride which can lead to salt precipitation affecting the pH and ion concentrations (Park et al., 2009).

Dental and Orthopedic Applications

In the field of dentistry and orthopedics, this compound is used as a setting accelerator. Huang et al. (2008) demonstrated that a 15% sodium phosphate dibasic solution significantly reduced the setting time of white-colored mineral trioxide aggregate (WMTA), a material commonly used in root canal treatments. This solution also affected the pH value, tensile strength, and phase composition of WMTA, showcasing the compound's utility in dental applications (Huang et al., 2008).

Hydrolysis and Chemical Transformations

Fulmer and Brown (1998) explored the hydrolysis of dicalcium phosphate dihydrate in sodium phenyl phosphate dibasic solutions, revealing that it leads to the formation of hydroxyapatite, an important material for bone grafts and dental applications. Their research indicated that the presence of this compound can influence the extent of hydrolysis and the morphological changes in the resulting hydroxyapatite (Fulmer & Brown, 1998).

Surface Chemistry and Material Science

In material science, this compound is significant for surface chemistry applications. Naffati et al. (2018) investigated the adsorption behavior of phenyl phosphate on Ni-Cr alloy surfaces, demonstrating that phenyl phosphate reduces the release of Ni2+ and Cr3+ ions and forms a protective passive film. This research provides insights into the compound's potential in corrosion resistance and surface modification technologies (Naffati et al., 2018).

Analytical Chemistry

In analytical chemistry, the compound is utilized for indirect measurements. Lin (2011) developed a method for determining disodium phenyl phosphate dihydrate based on its perturbation effect on an oscillating chemical system, highlighting its role in analytical methodologies and potential applications in biochemical assays (Lin, 2011).

Mechanism of Action

Target of Action

Sodium phenyl phosphate dibasic dihydrate is a versatile inorganic compound . .

Mode of Action

It is mentioned as a substrate for the assay of nucleoside phosphotransferase , suggesting that it may interact with this enzyme in its mode of action.

Biochemical Pathways

Its use as a substrate for nucleoside phosphotransferase suggests that it may play a role in nucleotide metabolism.

Pharmacokinetics

It is known to be soluble in water , which could influence its bioavailability and distribution.

Result of Action

Its role as a substrate for nucleoside phosphotransferase suggests it may influence nucleotide metabolism at the cellular level.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. It is recommended to be stored at a temperature of 2-8°C . Its solubility in water suggests that it may be more active in aqueous environments.

Safety and Hazards

When handling Sodium phenyl phosphate dibasic dihydrate, it is recommended to use personal protective equipment as required and ensure adequate ventilation. It should not be released into the environment .

Biochemical Analysis

Biochemical Properties

Sodium phenyl phosphate dibasic dihydrate plays a significant role in biochemical reactions, particularly as a substrate for nucleoside phosphotransferase (EC 2.7.1.77) . This enzyme catalyzes the transfer of phosphate groups from nucleoside triphosphates to nucleoside monophosphates, a crucial step in nucleotide metabolism. The interaction between this compound and nucleoside phosphotransferase involves the binding of the phosphate group to the enzyme’s active site, facilitating the transfer reaction.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of phosphatases, enzymes that remove phosphate groups from proteins and other molecules . By modulating phosphatase activity, this compound can alter cell signaling pathways, leading to changes in gene expression and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of phosphatases, inhibiting their activity and preventing the dephosphorylation of target proteins . This inhibition can lead to the accumulation of phosphorylated proteins, which can alter cellular functions and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of phosphatase activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including disturbances in electrolyte balance and cellular metabolism . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to phosphate metabolism. The compound interacts with enzymes such as nucleoside phosphotransferase and phosphatases, influencing the flux of phosphate groups through metabolic pathways . These interactions can affect the levels of various metabolites and the overall metabolic state of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its function in cellular processes.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles . The compound’s activity and function can be influenced by its subcellular localization, as different compartments provide distinct environments for biochemical reactions. Targeting signals and post-translational modifications can direct this compound to specific compartments, enhancing its effectiveness in modulating cellular processes.

properties

IUPAC Name

disodium;phenyl phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O4P.2Na.2H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;;/h1-5H,(H2,7,8,9);;;2*1H2/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMYCGIOWIBSRT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)([O-])[O-].O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Na2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the presence of sodium phenyl phosphate dibasic dihydrate impact the water compatibility of the liquid scintillator?

A2: While the abstract highlights the negative correlation between increasing water content and scintillation light yield, it doesn't specifically address whether this compound influences the water compatibility of the mixture []. It's possible that its presence could have some influence on the mixture's behavior in the presence of water, but this aspect requires further investigation.

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